molecular formula C18H15ClN2O4 B13795661 methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

Cat. No.: B13795661
M. Wt: 358.8 g/mol
InChI Key: YGHJGQYNECSZDY-NSHDSACASA-N
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Description

Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a quinoxaline ring, a phenoxy group, and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone, such as 2,3-dichloroquinoxaline.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a phenol derivative in the presence of a base.

    Esterification: The final step involves the esterification of the resulting compound with methyl (2S)-2-bromopropanoate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its corresponding dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate has numerous scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoxaline ring can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the phenoxy group can interact with protein active sites, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-[4-(quinoxalin-2-yl)oxyphenoxy]propanoate: Lacks the chloro substituent on the quinoxaline ring.

    Methyl (2S)-2-[4-(6-methylquinoxalin-2-yl)oxyphenoxy]propanoate: Contains a methyl group instead of a chloro group on the quinoxaline ring.

Uniqueness

Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is unique due to the presence of the chloro substituent on the quinoxaline ring, which can enhance its biological activity and binding affinity to molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications.

Properties

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m0/s1

InChI Key

YGHJGQYNECSZDY-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Origin of Product

United States

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